
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is a silicon-containing organic compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, a methoxy group, and a 2,3-dimethylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various silyl derivatives. These products are of interest in both academic research and industrial applications .
Aplicaciones Científicas De Investigación
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dimethylbutan-2-yl)(hydroxy)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(chloro)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(ethyl)dimethylsilane
Uniqueness
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required .
Propiedades
Número CAS |
58023-34-0 |
|---|---|
Fórmula molecular |
C9H22OSi |
Peso molecular |
174.36 g/mol |
Nombre IUPAC |
2,3-dimethylbutan-2-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H22OSi/c1-8(2)9(3,4)11(6,7)10-5/h8H,1-7H3 |
Clave InChI |
AXEAYZZDHABJBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


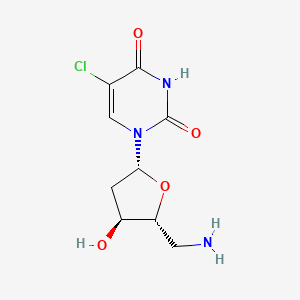
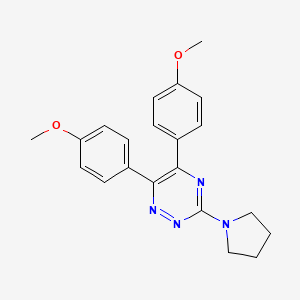
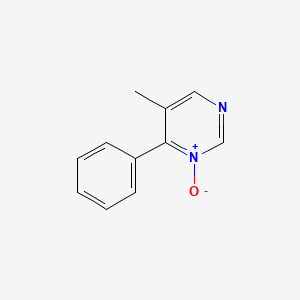

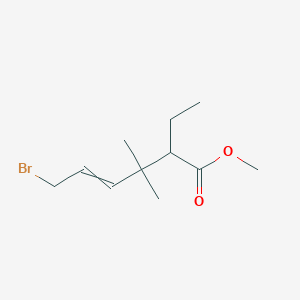



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
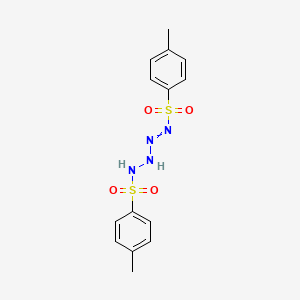
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
